molecular formula C21H22N2O6 B1662596 MRS 1845 CAS No. 544478-19-5

MRS 1845

Cat. No.: B1662596
CAS No.: 544478-19-5
M. Wt: 398.4 g/mol
InChI Key: BITHABUTZRAUGT-UHFFFAOYSA-N
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Description

MRS 1845, also known as N-Propargylnitrendipene, is a selective inhibitor of store-operated calcium channels. It has an inhibitory concentration (IC50) of 1.7 micromolar. This compound is primarily used in scientific research to study calcium signaling pathways and their implications in various biological processes .

Scientific Research Applications

MRS 1845 is widely used in scientific research, particularly in the fields of:

    Chemistry: To study the mechanisms of calcium signaling and its role in various chemical processes.

    Biology: To investigate the role of calcium channels in cellular functions and signaling pathways.

    Medicine: To explore potential therapeutic applications in diseases related to calcium dysregulation, such as cardiovascular diseases and certain types of cancer.

    Industry: As a tool in the development of new drugs targeting calcium channels

Mechanism of Action

Target of Action

MRS 1845, also known as N-Propargylnitrendipene, primarily targets the store-operated calcium (SOC) channels and ORAI1 . These targets play a crucial role in regulating calcium ion flow in cells, which is essential for various cellular functions including muscle contraction, neurotransmission, and immune response .

Mode of Action

this compound acts as a selective inhibitor of SOC channels, with an IC50 of 1.7 μM . It also inhibits ORAI1, a protein that forms part of the SOC channel . By inhibiting these targets, this compound disrupts the normal flow of calcium ions, thereby affecting the processes that depend on calcium signaling .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the calcium signaling pathway. By inhibiting SOC channels and ORAI1, this compound disrupts the normal functioning of this pathway, leading to downstream effects on processes such as muscle contraction, neurotransmission, and immune response .

Pharmacokinetics

It is soluble in dmso, which suggests that it may be well-absorbed and bioavailable when administered in a suitable solvent .

Result of Action

The inhibition of SOC channels and ORAI1 by this compound leads to a decrease in calcium ion flow. This can disrupt various cellular processes, including those involved in muscle contraction, neurotransmission, and immune response . For instance, treatment with this compound has been shown to disrupt the effects of β-glycerophosphate on store-operated Ca 2+ entry (SOCE) and to decrease SOCE following placental growth factor (PlGF) treatment .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the presence of DMSO can enhance the solubility and hence the bioavailability of this compound . .

Biochemical Analysis

Biochemical Properties

MRS 1845 plays a significant role in biochemical reactions, particularly those involving calcium signaling. It interacts with key biomolecules such as the stromal interacting molecule-1 (STIM1), a protein that plays a crucial role in the activation of SOC channels . The interaction between this compound and STIM1 leads to the inhibition of SOC channels, thereby modulating calcium influx into cells .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by modulating calcium signaling pathways . For instance, in HL-60 leukemia cells, this compound has been shown to reduce calcium entry . It also impacts gene expression and cellular metabolism, although the exact mechanisms remain to be fully elucidated.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules such as STIM1 . By binding to STIM1, this compound inhibits the activation of SOC channels, leading to a decrease in calcium influx into cells . This can result in changes in gene expression and cellular metabolism.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. While specific information on this compound’s stability, degradation, and long-term effects on cellular function is limited, it is known that the compound’s inhibitory effects on SOC channels can be observed shortly after administration .

Metabolic Pathways

Given its role as a SOC channel inhibitor, it is likely that this compound interacts with enzymes or cofactors involved in calcium signaling pathways .

Transport and Distribution

Given its role in modulating calcium signaling, it is likely that this compound interacts with transporters or binding proteins involved in calcium homeostasis .

Subcellular Localization

Given its role in inhibiting SOC channels, it is likely that this compound localizes to regions of the cell where these channels are present .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MRS 1845 involves the reaction of nitrendipine with propargyl bromide in the presence of a base. The reaction typically occurs in an organic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile. The product is then purified using techniques such as recrystallization or chromatography to obtain a high-purity compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The final product is subjected to rigorous quality control measures, including high-performance liquid chromatography (HPLC) to confirm its purity .

Chemical Reactions Analysis

Types of Reactions

MRS 1845 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield amines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of MRS 1845

This compound is unique due to its high selectivity for store-operated calcium channels, specifically targeting the ORAI1 protein. This selectivity makes it a valuable tool in research focused on calcium signaling pathways, distinguishing it from other calcium channel blockers that may have broader or different targets .

Properties

IUPAC Name

5-O-ethyl 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1-prop-2-ynyl-4H-pyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O6/c1-6-11-22-13(3)17(20(24)28-5)19(18(14(22)4)21(25)29-7-2)15-9-8-10-16(12-15)23(26)27/h1,8-10,12,19H,7,11H2,2-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BITHABUTZRAUGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C(=C(C1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC)C)CC#C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50468257
Record name MRS 1845
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50468257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

544478-19-5
Record name MRS 1845
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50468257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

ANone: MRS1845 acts as an inhibitor of store-operated calcium entry (SOCE) [, , , , , , , , , , , ]. SOCE is a ubiquitous cellular process where the depletion of calcium stores within the endoplasmic reticulum (ER) triggers the opening of calcium channels on the plasma membrane, allowing calcium influx.

ANone: By inhibiting SOCE, MRS1845 prevents the sustained influx of calcium ions from the extracellular space into the cytoplasm [, , ]. This effectively reduces intracellular calcium concentration, especially after the initial calcium release from ER stores.

ANone: Inhibiting SOCE with MRS1845 can lead to a variety of downstream effects, as calcium signaling is crucial for many cellular processes. These effects include:

  • Reduced platelet activity: MRS1845 inhibits platelet activation, procoagulant activity, and thrombus formation [].
  • Decreased neurotransmitter release: In photoreceptors, MRS1845 suppresses light-evoked synaptic transmission by inhibiting SOCE-mediated calcium entry [, ].
  • Suppression of cell migration: In trophoblast cells, MRS1845 inhibits migration by blocking the Orai1/Akt signaling pathway, which is crucial for SOCE [].
  • Protection against oxidative stress: In PC12 cells, MRS1845 attenuates MPP+-induced oxidative stress and cell death, possibly through preservation of mitochondrial function [].

ANone: Research indicates that MRS1845 affects various cell types, including:

  • Platelets []
  • Cone photoreceptors []
  • Human glioblastoma cells []
  • Endothelial cells [, , , ]
  • Neutrophils [, , ]
  • Retinal pigment epithelial (RPE) cells []
  • Neuroblastoma cells []
  • Differentiated HL60 cells (neutrophilic model) []
  • Chicken sperm []

ANone: While MRS1845 is widely used as a SOCE inhibitor, some studies suggest it might affect other calcium channels at higher concentrations [, ]. For instance, it showed partial inhibition of barium entry in SK-MG-1 cells, a pathway thought to be insensitive to classical SOCE blockers [].

ANone: MRS1845 is a nitrendipine derivative. While its precise structure-activity relationship (SAR) is not fully elucidated in these papers, studies with loperamide, a structurally similar compound, suggest that modifications to specific regions of the molecule can significantly impact its ability to interact with SOCE [].

ANone: MRS1845 has been instrumental in elucidating the roles of SOCE in various diseases:

  • Thrombosis: Blocking SOCE with MRS1845 reduces thrombus formation, indicating its potential as an antithrombotic agent [].
  • Acute lung injury: MRS1845 attenuates endothelial permeability caused by activated neutrophils, suggesting a therapeutic avenue for acute lung injury [].
  • Neurodegenerative diseases: The protective effect of MRS1845 against MPP+-induced oxidative stress in PC12 cells highlights its potential in diseases like Parkinson's disease [].

ANone: Despite its utility, some limitations need consideration:

  • Off-target effects: Potential interactions with other calcium channels at higher concentrations require careful interpretation of results [, ].

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